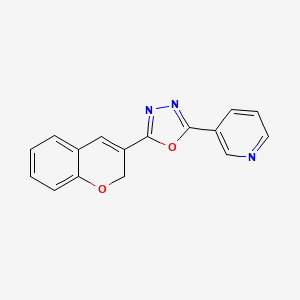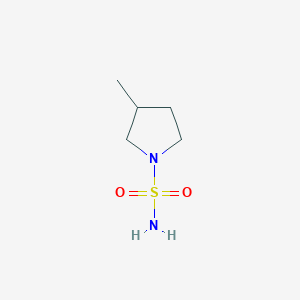
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Role of Orexin-1 Receptor Mechanisms : A study by Piccoli et al. (2012) investigated the effects of certain compounds on compulsive food consumption in a binge eating model in rats, highlighting the role of Orexin-1 (OX1R) and Orexin-2 (OX2R) receptors in feeding, arousal, stress, and drug abuse. Although the compound was not directly studied, the research provides insights into how similar molecular structures might interact with neural systems related to compulsive behaviors, suggesting potential applications in understanding and treating eating disorders with a compulsive component (Piccoli et al., 2012).
Dihydrobenzofuran Analogues of Hallucinogens : Monte et al. (1997) explored dihydrobenzofuran and tetrahydrobenzodifuran functionalities as bioisosteres for the prototypical hallucinogen mescaline, providing a framework for understanding how dihydrobenzofuran derivatives, such as the compound , may interact with serotonin receptors. This research could be relevant for designing molecules with specific receptor affinities or for studying the structural requirements for receptor activation (Monte et al., 1997).
Chemical Synthesis of γ-Secretase Inhibitor : Fauq et al. (2007) described an improved chemical synthesis for a known γ-secretase inhibitor, which might share structural similarities with N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide. Understanding the synthesis pathways and modifications for such compounds can be crucial for developing new therapeutic agents targeting specific pathways involved in diseases like Alzheimer's (Fauq et al., 2007).
Synthesis and Evaluation of Novel Compounds : Zarrinmayeh et al. (1998) synthesized and evaluated a series of novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists. This research highlights the process of designing and testing new compounds for potential therapeutic applications, which could be relevant for similar dihydrobenzofuran derivatives in targeting specific receptors or pathways for obesity treatment (Zarrinmayeh et al., 1998).
Extended Applicability of Classical Phenolphthalein : Fleischmann et al. (2012) investigated polymerizable phenolphthalein derivatives with pH-sensitive properties, demonstrating how modifications of molecular structures can lead to the development of materials with specific properties such as color switching. This research might inspire the exploration of dihydrobenzofuran derivatives in creating novel materials with unique properties (Fleischmann et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-9-6-14(19-24-9)18-16(22)15(21)17-8-12(20)10-2-3-13-11(7-10)4-5-23-13/h2-3,6-7,12,20H,4-5,8H2,1H3,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOBFZBKRLRHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine](/img/structure/B2588806.png)
![Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate](/img/structure/B2588807.png)
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B2588812.png)
![1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2588813.png)


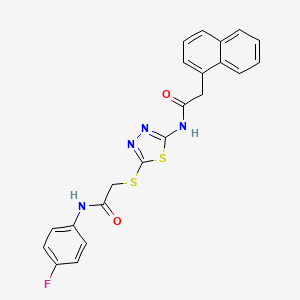
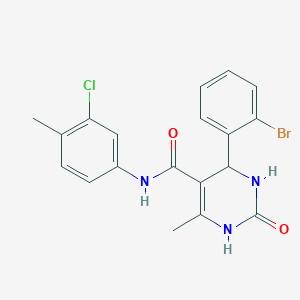
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2588819.png)
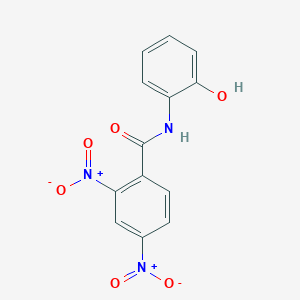
![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2588824.png)
